5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide
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Overview
Description
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide typically involves multiple steps:
Chemical Reactions Analysis
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, altering its electronic properties.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include bromine, NBS, EDC.HCl, and HOBt. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The pyridine ring enhances its binding affinity and specificity . These interactions can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyridine-containing molecules:
5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds also feature brominated indole moieties and exhibit similar biological activities.
N-Boc-5-bromoindole: This compound undergoes similar chemical reactions and is used in the synthesis of various derivatives.
Properties
IUPAC Name |
5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2ClN3O/c16-9-1-2-13-8(3-9)4-11(21-13)7-20-15(22)12-5-10(17)6-19-14(12)18/h1-6,21H,7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICVTKQKJVZWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)CNC(=O)C3=C(N=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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